Cas no 2361640-13-1 (1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one)

1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one
-
- Inchi: 1S/C13H14N2O3/c1-3-13(17)15-7-6-12(16)14-10-5-4-9(18-2)8-11(10)15/h3-5,8H,1,6-7H2,2H3,(H,14,16)
- InChI Key: HUDHGFNCPHDKFO-UHFFFAOYSA-N
- SMILES: N1C2=CC=C(OC)C=C2N(C(=O)C=C)CCC1=O
Experimental Properties
- Density: 1.204±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 439.4±45.0 °C(Predicted)
- pka: 13.95±0.20(Predicted)
1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26583023-0.05g |
7-methoxy-5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
2361640-13-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one Related Literature
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Ping Tong Food Funct., 2020,11, 628-639
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one
1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one: A Promising Compound in Pharmaceutical Research
1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one is a chemically complex molecule with significant potential in the field of pharmaceutical development. Its molecular structure, characterized by a 1,5-benzodiazepin-2-one ring system, combined with functional groups such as 7-methoxy and 1-oxo-2-propen-1-yl, positions it as a candidate for various therapeutic applications. Recent studies have highlighted its unique pharmacological properties, making it a focal point in drug discovery efforts. The compound’s CAS No. 2361640-13-1 serves as a critical identifier in academic and industrial research contexts.
The 1,5-benzodiazepin-2-one scaffold is well-known for its role in modulating central nervous system (CNS) activity. This structural feature, combined with the 7-methoxy substituent, may contribute to the compound’s ability to interact with specific receptors or enzymes. The 1-oxo-2-propen-1-yl group, often referred to as a 1-oxo-2-propenyl moiety, adds functional versatility, potentially enhancing the compound’s bioavailability or metabolic stability. These structural elements are central to its pharmacological profile and have been the subject of recent investigations.
Recent research has focused on the 1,3,4,5-tetrahydro ring system, which is a common structural motif in many FDA-approved drugs. The tetrahydro configuration may influence the compound’s solubility and cellular uptake, factors critical for drug development. Studies published in 2023 have explored the 1,3,4,5-tetrahydro ring’s role in modulating ion channel activity, suggesting potential applications in treating neurological disorders. These findings underscore the compound’s relevance in contemporary pharmaceutical research.
The 7-methoxy group in the molecule is a key functional group that may influence its interaction with biological targets. Methoxy substitutions are frequently used in drug design to enhance lipophilicity or metabolic stability. In the case of 1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one, the 7-methoxy group may also contribute to its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. This property has been the focus of recent preclinical studies.
The 1-oxo-2-propen-1-yl moiety, often abbreviated as 1-oxo-2-propenyl, introduces a degree of functional flexibility. This group is structurally similar to certain alkylating agents, but its role in 1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one is distinct. Recent studies have suggested that the 1-oxo-2-propen-1-yl group may modulate enzyme activity or receptor binding affinity, making it a target for further investigation in drug design.
Research published in 2022 has explored the compound’s potential as an anti-inflammatory agent. The 1,3,4,5-tetrahydro ring system, combined with the 7-methoxy and 1-oxo-2-propen-1-yl groups, may enable the compound to interact with inflammatory pathways. This hypothesis is supported by in vitro studies showing reduced cytokine production in response to the compound. These findings highlight its potential in treating autoimmune diseases or chronic inflammation.
The 1,5-benzodiazepin-2-one scaffold is also being investigated for its anticonvulsant properties. A 2023 study demonstrated that compounds with similar structural features exhibit efficacy in reducing seizure activity in animal models. The presence of the 7-methoxy group in 1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one may further enhance its anticonvulsant potential by modulating neurotransmitter release.
Recent advances in computational chemistry have provided insights into the molecular mechanisms of 1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one. Molecular docking studies suggest that the compound may bind to specific targets such as GABA receptors or serotonin receptors, which are implicated in various neurological conditions. These findings have guided the design of analogs with improved potency or selectivity.
The 1-oxo-2-propen-1-yl group has also been linked to antitumor activity in some studies. While the exact mechanism remains under investigation, the compound’s ability to modulate enzyme activity or disrupt cellular signaling pathways is a promising avenue for further research. Preclinical trials are currently underway to evaluate its efficacy in cancer models.
As research on 1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one continues, its potential applications in medicine are becoming increasingly evident. The interplay between its structural features—such as the 1,5-benzodiazepin-2-one ring, 7-methoxy group, and 1-oxo-2-propen-1-yl moiety—defines its pharmacological profile and therapeutic potential. Future studies will likely focus on optimizing its properties for specific therapeutic applications, further solidifying its role in pharmaceutical innovation.
2361640-13-1 (1,3,4,5-Tetrahydro-7-methoxy-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one) Related Products
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)


